molecular formula C21H22N4O3S B4546335 20-{[2-(2-Hydroxyethoxy)ethyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one

20-{[2-(2-Hydroxyethoxy)ethyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one

Cat. No.: B4546335
M. Wt: 410.5 g/mol
InChI Key: RROHIADPQNSLKX-UHFFFAOYSA-N
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Description

This compound is a pentacyclic heterocyclic molecule featuring a sulfur atom (10-thia), three nitrogen atoms (1,12,21-triaza), and a hydroxyethoxyethylamino substituent at position 20. Its complex fused-ring system includes a ketone group at position 2. Its synthesis likely involves multi-step protocols similar to those described for related heterocycles, such as nucleophilic substitution or coupling reactions under controlled conditions (e.g., TFA/Et$_3$SiH-mediated cyclization) .

Properties

IUPAC Name

20-[2-(2-hydroxyethoxy)ethylamino]-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-10-12-28-11-9-22-18-13-5-1-2-6-14(13)19-23-20-17(21(27)25(19)24-18)15-7-3-4-8-16(15)29-20/h1-2,5-6,26H,3-4,7-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROHIADPQNSLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen- and sulfur-containing polycyclic heterocycles, which are pharmacologically relevant due to their ability to interact with biological targets. Below is a detailed comparison with structurally analogous compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Bioactivity/Applications (if reported)
Target Compound C${21}$H${21}$N$3$O$3$S 395.5 1.2* 20-{[2-(2-Hydroxyethoxy)ethyl]amino}, 10-thia Not explicitly stated
6-Methoxy-2,12,15-triazapentacyclo[...]henicosa-...-20-one () C${19}$H${11}$N$3$O$2$ 313.3 2.8 6-methoxy Anticancer (NSC683785)
3-{14-Oxo-3,13,21-triazapentacyclo[...]propanamide () C${21}$H${18}$N$4$O$2$ 342.4 2.5 Propanamide Unknown (structural analog)
10-Methoxy-12-azapentacyclo[...]henicosa-...-decaene () C${21}$H${15}$NO 297.4 3.1 10-methoxy Unknown (commercial interest)
(19S)-12-Thia-10,15,21-triazapentacyclo[...]dione () Not provided Not provided N/A 12-thia, 14,20-dione Pharmaceutical intermediate (A4065/0173231)

*Estimated using analogous compounds and substituent contributions.

Key Findings :

Structural Diversity: The target compound distinguishes itself with a hydroxyethoxyethylamino group, which enhances hydrophilicity (lower XLogP3) compared to methoxy () or propanamide () derivatives. This substituent may improve solubility for drug delivery .

Bioactivity Trends :

  • Methoxy-substituted analogs (e.g., ) exhibit anticancer activity, suggesting that electron-donating groups at specific positions may enhance biological targeting .
  • Thia-containing compounds (e.g., ) are often explored as enzyme inhibitors or intermediates in drug synthesis, aligning with the target compound’s structural framework .

Synthetic Challenges: The pentacyclic core requires precise regioselective reactions, as demonstrated in the synthesis of phenothiazine derivatives (TFA/Et$_3$SiH-mediated cyclization in ) . Substituent introduction (e.g., hydroxyethoxyethylamino) likely involves protecting-group strategies to avoid side reactions .

Research Implications and Limitations

  • Gaps in Data: No direct bioactivity or pharmacokinetic data for the target compound are available in the evidence. Comparative analysis relies on structural analogs.
  • Computational Insights : Molecular descriptors (e.g., van der Waals space, topological polar surface area) from and could predict solubility and target binding, though experimental validation is needed .
  • Contradictions: highlights phenothiazine-based HDAC inhibition, but the target compound’s thia substitution may alter mechanism specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
20-{[2-(2-Hydroxyethoxy)ethyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one
Reactant of Route 2
20-{[2-(2-Hydroxyethoxy)ethyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one

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